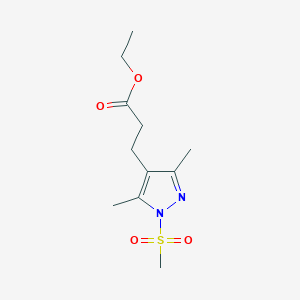
5-Piperazin-1-yl-1,3,4-oxadiazol-2-amine;dihydrochlorure
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Piperazin-1-yl-1,3,4-oxadiazol-2-amine;dihydrochloride is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science.
Applications De Recherche Scientifique
- Application: EN300-26979414 a été étudié pour son potentiel en tant qu'agent anticancéreux. Des études explorent ses effets sur les lignées cellulaires cancéreuses, l'inhibition de la croissance tumorale et les mécanismes d'action .
- Application: EN300-26979414 a montré des effets anti-inflammatoires dans des études précliniques. Les chercheurs étudient son impact sur les voies inflammatoires, la production de cytokines et les réponses immunitaires .
- Application: Le potentiel neuroprotecteur de EN300-26979414 a été exploré. Les chercheurs étudient son impact sur la survie neuronale, le stress oxydatif et la neuroinflammation .
- Application: EN300-26979414 présente des propriétés antibactériennes contre des souches bactériennes spécifiques. Les investigations se concentrent sur son mode d'action et ses applications cliniques potentielles .
- Application: Les chercheurs utilisent EN300-26979414 comme sonde chimique pour identifier ses cibles protéiques. Ces informations guident les études et la conception de médicaments ultérieures .
- Application: EN300-26979414 sert d'échafaudage précieux pour les investigations SAR. Les chercheurs modifient sa structure pour améliorer les propriétés souhaitées .
Recherche anticancéreuse
Propriétés anti-inflammatoires
Neuroprotection et maladies neurodégénératives
Activité antibactérienne
Biologie chimique et identification de cibles
Études de relation structure-activité (SAR)
En résumé, EN300-26979414 est prometteur dans divers domaines scientifiques, de la recherche sur le cancer à la neuroprotection. Ses applications multiformes soulignent son importance dans le développement de médicaments et les études biologiques. Pour plus d'informations détaillées, reportez-vous aux références fournies . Si vous avez d'autres questions ou si vous avez besoin de plus d'informations, n'hésitez pas à demander ! 😊
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 5-Piperazin-1-yl-1,3,4-oxadiazol-2-amine;dihydrochloride, also known as EN300-26979414, are Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in muscle movement, pain responses, and cognitive functions .
Mode of Action
EN300-26979414 interacts non-covalently with AChE and BChE . It blocks the entry into the enzyme gorge and the catalytic site, respectively . This interaction inhibits the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft .
Biochemical Pathways
The action of EN300-26979414 affects the cholinergic pathway . By inhibiting AChE and BChE, it prevents the hydrolysis of acetylcholine, leading to prolonged neurotransmitter action at the synapse . The downstream effects include enhanced muscle movement, pain responses, and cognitive functions .
Pharmacokinetics
Based on the general properties of 1,3,4-oxadiazole derivatives, it can be inferred that the compound may have promising anti-proliferative effects against certain cancer cells . More research is needed to determine the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability .
Result of Action
The molecular and cellular effects of EN300-26979414’s action primarily involve the modulation of cholinergic neurotransmission . By inhibiting AChE and BChE, the compound increases the availability of acetylcholine in the synaptic cleft, enhancing cholinergic signaling . This can lead to improved muscle movement, pain responses, and cognitive functions .
Analyse Biochimique
Biochemical Properties
The compound 5-Piperazin-1-yl-1,3,4-oxadiazol-2-amine;dihydrochloride has been found to induce the mRNA expression of the GPBAR1 target gene pro-glucagon and show high selectivity over other bile acid receptors .
Cellular Effects
The enzyme inactivation induced by various inhibitors leads to acetylcholine accumulation, hyperstimulation of nicotinic and muscarinic receptors, and disruption of neurotransmission . Uncontrolled acetylcholine can lead to a massive disturbance in the cholinergic system, respiratory arrest, and death .
Molecular Mechanism
According to molecular docking, the compounds interact non-covalently with AChE and BChE and block entry into the enzyme gorge and catalytic site, respectively .
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Piperazin-1-yl-1,3,4-oxadiazol-2-amine;dihydrochloride over time in laboratory settings are not well-documented. The synthesis process of similar compounds involves extensive hydrogen-bonding interactions .
Metabolic Pathways
The metabolic pathways of 5-Piperazin-1-yl-1,3,4-oxadiazol-2-amine;dihydrochloride are not well-documented. Similar compounds have been found to undergo hydroxylation and then conjugation with sulfate .
Propriétés
IUPAC Name |
5-piperazin-1-yl-1,3,4-oxadiazol-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5O.2ClH/c7-5-9-10-6(12-5)11-3-1-8-2-4-11;;/h8H,1-4H2,(H2,7,9);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBSABUAIHJDJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(O2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2460749-69-1 |
Source


|
| Record name | 5-(piperazin-1-yl)-1,3,4-oxadiazol-2-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-cyclobutyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-4-amine](/img/structure/B2486014.png)


![N-(sec-butyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2486019.png)


![2-amino-1-[2-(dimethylamino)ethyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile](/img/structure/B2486026.png)


![2-((6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2486029.png)
![N-(2-chlorophenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide](/img/structure/B2486030.png)
![2-((4-Chlorophenyl)sulfonyl)-1-(p-tolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2486034.png)
![3-(2-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide](/img/structure/B2486035.png)
